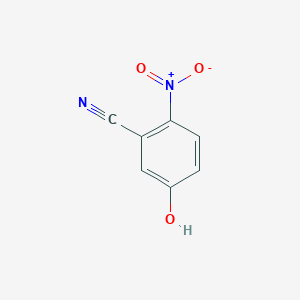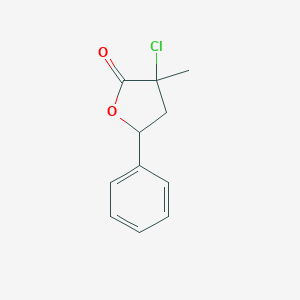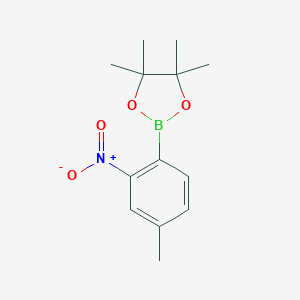
3-Methyl-2-naphthylamine
Overview
Description
3-Methyl-2-naphthylamine is a chemical compound with the molecular formula C11H11N . It is a suspected carcinogen with experimental carcinogenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx .
Synthesis Analysis
The synthesis of 3-Methyl-2-naphthylamine and its analogs has been discussed in several studies . For instance, the reactions of 2-naphthylamine and methyl 6-amino-2-naphthoate with formalin and paraformaldehyde were studied experimentally, spectrally, and by quantum chemical calculations .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-naphthylamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The reactions of 2-naphthylamine and methyl 6-amino-2-naphthoate with formalin and paraformaldehyde were studied experimentally, spectrally, and by quantum chemical calculations . It was found that neither the corresponding aminals nor imines were formed under the described conditions but could be prepared and spectrally characterized at least in situ under modified conditions .
Scientific Research Applications
Chemical Synthesis
3-Methylnaphthalen-2-amine could be used as a building block in chemical synthesis due to its amine group. Amines are fundamental in the production of a wide range of chemicals, including dyes, pharmaceuticals, and polymers .
Hydroamination
A study has shown that naphthylamines can be used in the hydroamination of styrene . This process involves the addition of an amine to a carbon-carbon double bond, forming a new carbon-nitrogen bond. This reaction is crucial in the synthesis of many organic compounds .
Photocatalyst-free Reactions
Naphthylamines have been used in photocatalyst-free reactions . These reactions involve the use of light to initiate chemical reactions, eliminating the need for a catalyst. This could potentially make chemical processes more environmentally friendly .
C–N Functionalization
The compound could be used in C–N functionalization, a process that involves the formation of a carbon-nitrogen bond . This is a key process in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .
Photoactivation
Naphthylamines can be used in photoactivation, a process where light is used to initiate a chemical reaction . This could have potential applications in the development of new materials and chemical processes .
Material Science
Given its molecular structure, 3-Methylnaphthalen-2-amine could potentially be used in the development of new materials. For example, amines are often used in the production of polymers, which have a wide range of applications in material science .
Mechanism of Action
Safety and Hazards
3-Methyl-2-naphthylamine is a suspected carcinogen . When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not breathe vapours/dust, do not ingest, do not smoke, keep away from heat and sources of ignition, and protect from light .
Future Directions
The carcinogenicity of 3-methyl-2-naphthylamine and its hydrochloride has been investigated with a view to studying the effect of 3-methyl substituent on the carcinogenic activity of 2-naphthylamine . This suggests that future research could focus on further understanding the carcinogenic effects of this compound and its derivatives.
properties
IUPAC Name |
3-methylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJICIOTXNBTOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5096-18-4 (hydrochloride) | |
| Record name | 3-Methyl-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40147140 | |
| Record name | 3-Methyl-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-naphthylamine | |
CAS RN |
10546-24-4 | |
| Record name | 3-Methyl-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-naphthylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-naphthylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TD1NM2XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Methyl-2-naphthylamine relate to its carcinogenic activity?
A: While the provided research doesn't delve into specific structure-activity relationship details for 3-Methyl-2-naphthylamine, it highlights that substituting the 3-methyl group in 2-naphthylamine significantly impacts its carcinogenic activity. [] Further research is needed to understand the precise mechanism behind this change in activity.
Q2: Are there any alternative compounds with potentially lower carcinogenic risks compared to 3-Methyl-2-naphthylamine?
A2: The provided research focuses specifically on 3-Methyl-2-naphthylamine and 3,2'-Dimethyl-4-aminobiphenyl and doesn't offer direct comparisons with alternative compounds. Further research is necessary to identify and evaluate potential substitutes with lower carcinogenic risks.
Q3: What types of cancer are associated with exposure to 3-Methyl-2-naphthylamine?
A: The research primarily highlights the association of 3-Methyl-2-naphthylamine with urinary bladder epithelial neoplasms in Syrian golden hamsters. [] Additionally, a study in rats linked this compound to kidney carcinoma. [] These findings underscore the carcinogenic potential of 3-Methyl-2-naphthylamine in multiple organ systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)









